Tetradecylamine hydrochloride

Description

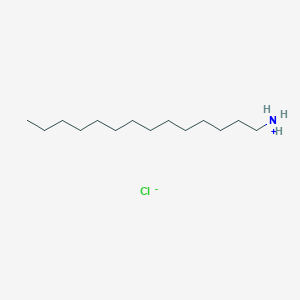

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

1838-04-6 |

|---|---|

Formule moléculaire |

C14H32ClN |

Poids moléculaire |

249.86 g/mol |

Nom IUPAC |

tetradecylazanium;chloride |

InChI |

InChI=1S/C14H31N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;/h2-15H2,1H3;1H |

Clé InChI |

KKWUACQXLWHLCX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCN.Cl |

SMILES canonique |

CCCCCCCCCCCCCC[NH3+].[Cl-] |

Autres numéros CAS |

1838-04-6 |

Numéros CAS associés |

2016-42-4 (Parent) |

Synonymes |

myristylamine N-tetradecylamine N-tetradecylamine acetate N-tetradecylamine citrate N-tetradecylamine hydrobromide N-tetradecylamine hydrochloride N-tetradecylamine hydrofluoride tetradecylamine acetate tetradecylammonium chloride |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for Tetradecylamine Hydrochloride

General Synthesis of Primary Aliphatic Amines

The synthesis of primary aliphatic amines, a class of organic compounds characterized by a nitrogen atom bonded to a single alkyl substituent, is a cornerstone of organic chemistry. thieme-connect.comrsc.org These compounds serve as crucial intermediates in the production of a wide array of chemicals. rsc.orgresearchgate.net Traditional and modern methods for their preparation are diverse, each with its own set of advantages and limitations.

One of the most established methods is the Hofmann alkylation , which involves the reaction of ammonia (B1221849) with an alkyl halide. acs.org While straightforward, this method often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the propensity of the initially formed primary amine to react further with the alkyl halide. acs.org To achieve selectivity for the primary amine, a large excess of ammonia is typically employed. savemyexams.com

Another classical approach is the reduction of nitrogen-containing functional groups . Nitriles (R-C≡N) can be reduced to primary amines (R-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. savemyexams.comraghunathpurcollege.ac.in This method is particularly useful for producing amines with one more carbon atom than the starting alkyl halide used to prepare the nitrile. Similarly, the reduction of amides (R-CONH₂) and oximes (R-CH=NOH) also yields primary amines.

Reductive amination represents a highly versatile and widely used method for amine synthesis. researchgate.net This process involves the reaction of an aldehyde or ketone with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. This can be achieved using various reducing agents, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netnih.gov

More recent developments have focused on direct and more atom-economical routes. Hydroamination , the direct addition of ammonia across a carbon-carbon double or triple bond, is an ideal method but often requires specialized catalysts and conditions. acs.org Transition-metal catalyzed reactions have shown significant promise in this area. acs.org

The following table summarizes key traditional methods for primary aliphatic amine synthesis:

| Method | Starting Material | Reagent(s) | Product | Key Features |

| Hofmann Alkylation | Alkyl Halide | Excess Ammonia | Primary Amine | Can produce a mixture of amines; requires excess ammonia for selectivity. acs.orgsavemyexams.com |

| Nitrile Reduction | Nitrile | LiAlH₄ or H₂/Catalyst | Primary Amine | Adds one carbon to the alkyl chain. savemyexams.comraghunathpurcollege.ac.in |

| Amide Reduction | Amide | LiAlH₄ | Primary Amine | A common laboratory-scale method. |

| Reductive Amination | Aldehyde/Ketone | NH₃, Reducing Agent | Primary Amine | Highly versatile and widely applicable. researchgate.netnih.gov |

Specific Routes for Tetradecylamine (B48621) Synthesis

The synthesis of tetradecylamine, a long-chain primary aliphatic amine, can be accomplished through several specific pathways, often starting from readily available fatty acids or their derivatives.

A prominent industrial method involves the conversion of myristic acid (tetradecanoic acid) . atamanchemicals.comatamanchemicals.comwikipedia.org This C14 fatty acid can be reacted with ammonia to form myristamide (tetradecanamide). chemicalbook.com Subsequent reduction of the amide, typically through catalytic hydrogenation, yields tetradecylamine. atamanchemicals.com Alternatively, myristic acid can be converted to myristonitrile, which is then reduced to tetradecylamine. atamanchemicals.com This route is common for the industrial production of fatty amines. usda.gov

Another viable route starts with myristoyl chloride , the acid chloride derivative of myristic acid. Reaction of myristoyl chloride with ammonia produces myristamide, which can then be reduced. chemicalbook.com

Reductive amination of myristyl aldehyde is also a direct method. Myristyl aldehyde can be obtained from the reduction of myristic acid or its esters. atamanchemicals.comatamanchemicals.com The aldehyde is then reacted with ammonia in the presence of a reducing agent, such as hydrogen and a suitable catalyst, to form tetradecylamine.

A less common laboratory synthesis involves the reaction of 1-tetradecene with N,N-dimethylchloramine and aluminum chloride, followed by hydrolysis to yield the tetradecylamine salt. prepchem.com However, this method has been reported with low yields. prepchem.com

The following table outlines specific synthetic routes to tetradecylamine:

| Starting Material | Intermediate(s) | Key Reactions | Notes |

| Myristic Acid | Myristamide or Myristonitrile | Amidation/Nitrile formation, then Reduction | A common industrial pathway. atamanchemicals.comusda.gov |

| Myristoyl Chloride | Myristamide | Amidation, then Reduction | A laboratory-scale adaptation. chemicalbook.com |

| Myristyl Aldehyde | Imine | Reductive Amination | A direct route from the corresponding aldehyde. atamanchemicals.comatamanchemicals.com |

| 1-Tetradecene | - | Reaction with N,N-dimethylchloramine/AlCl₃ | Reported with low yields. prepchem.com |

Conversion to Hydrochloride Salt and Purification Techniques

Once tetradecylamine has been synthesized, it is often converted to its hydrochloride salt for improved stability, handling, and solubility in certain solvents. This is typically achieved by treating the free amine with hydrochloric acid. atamanchemicals.comepitoanyag.org.hu The resulting salt can then be purified using various techniques.

The general reaction for the formation of the hydrochloride salt is as follows:

C₁₄H₂₉NH₂ + HCl → C₁₄H₂₉NH₃⁺Cl⁻

This reaction is an acid-base neutralization, where the basic amine accepts a proton from the hydrochloric acid to form the ammonium salt. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ether, from which the salt may precipitate. atamanchemicals.comresearchgate.net

Precipitation-Based Purification Methods

Recrystallization is a primary method for purifying solid tetradecylamine hydrochloride. This technique relies on the principle that the solubility of the salt is dependent on the temperature of the solvent. The crude salt is dissolved in a hot solvent, and as the solution cools, the purified salt crystallizes out, leaving impurities behind in the mother liquor. A common solvent for the recrystallization of long-chain alkylamine hydrochlorides is ethanol. epitoanyag.org.hu

Another precipitation method involves dissolving the crude free amine in a non-polar solvent and bubbling hydrogen chloride gas through the solution, or adding a solution of HCl in a solvent like ether. This causes the hydrochloride salt to precipitate out, which can then be collected by filtration. researchgate.net

Distillation-Based Purification Methods

While the hydrochloride salt itself is not typically purified by distillation due to its high melting point and potential for decomposition, the free amine can be purified by vacuum distillation prior to its conversion to the salt. researchgate.net This is particularly effective for separating the long-chain amine from non-volatile impurities or from other amines with different boiling points. usda.govindustrialchemicals.gov.au The high boiling point of tetradecylamine necessitates the use of a vacuum to lower the boiling temperature and prevent decomposition. researchgate.net After distillation, the purified amine can be converted to the hydrochloride salt.

Azeotropic distillation can also be employed to remove water from the amine before or after certain purification steps. epo.org

Advanced Synthetic Approaches and Green Chemistry Considerations

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis, a field known as green chemistry . nih.govsynthiaonline.compandawainstitute.com This has led to the exploration of advanced synthetic approaches for producing amines like tetradecylamine that minimize waste, reduce energy consumption, and utilize renewable feedstocks. rsc.org

One of the most promising areas is the use of biocatalysis . researchgate.net Enzymes, such as transaminases and carboxylic acid reductases, can be used in one-pot cascade reactions to convert fatty acids directly to fatty amines under mild conditions, avoiding the use of toxic metal catalysts and harsh reagents. researchgate.netrsc.org For instance, a cascade involving a carboxylic acid reductase (CAR) to convert a fatty acid to an aldehyde, followed by a transaminase (ω-TA) to convert the aldehyde to an amine, has been successfully demonstrated for various fatty acids. researchgate.netrsc.org

Catalytic reductive amination of carboxylic acids and their esters derived from renewable triglycerides is another key area of green chemistry research. researchgate.netrsc.org The use of heterogeneous catalysts, such as platinum-molybdenum supported on alumina (B75360), allows for the direct conversion of fatty acids to amines using hydrogen gas, often under milder conditions than traditional industrial processes. rsc.org These catalysts can also be recycled, further enhancing the sustainability of the process.

The principles of green chemistry being applied to amine synthesis include:

Use of Renewable Feedstocks : Utilizing fatty acids from natural oils and fats. usda.gov

Catalysis : Employing highly selective and reusable catalysts, including biocatalysts and heterogeneous metal catalysts, to replace stoichiometric reagents. researchgate.netrsc.org

Atom Economy : Designing reactions, such as direct amination, that maximize the incorporation of all starting materials into the final product.

Safer Solvents and Reaction Conditions : Moving towards aqueous reaction media and lower temperatures and pressures. researchgate.net

The following table provides a comparison of traditional versus green approaches for tetradecylamine synthesis:

| Aspect | Traditional Approaches | Green Chemistry Approaches |

| Starting Materials | Often petroleum-based or require harsh processing of natural fats. | Directly from renewable fatty acids and triglycerides. usda.gov |

| Catalysts/Reagents | Stoichiometric reducing agents (e.g., LiAlH₄), high pressures/temperatures. | Biocatalysts (enzymes), reusable heterogeneous catalysts. researchgate.netrsc.org |

| Byproducts | Significant salt and solvent waste. | Water is often the main byproduct. |

| Energy Consumption | Often energy-intensive due to high temperatures and pressures. | Milder reaction conditions lead to lower energy use. researchgate.netrsc.org |

Fundamental Investigations of Surfactant and Interfacial Phenomena

Mechanistic Understanding of Cationic Surfactant Behavior.

Amphiphilic Character and Surface Activity.

Like other surfactants, tetradecylamine (B48621) hydrochloride possesses an amphiphilic structure, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. chemicalbook.comalibaba.com The hydrophilic portion is the charged amine headgroup, while the hydrophobic part is the long, 14-carbon alkyl chain. chemicalbook.comsolubilityofthings.com This dual nature drives its tendency to accumulate at interfaces, such as the air-water or solid-water interface, to reduce the system's free energy. chemicalbook.comacs.org

This surface activity is fundamental to its function. chemicalbook.com By adsorbing at the air-water interface, it lowers the surface tension of water. chemicalbook.com Once the concentration in the bulk solution reaches a certain point, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures called micelles. chemicalbook.com This process of micellization is a spontaneous phenomenon driven by a decrease in the Gibbs free energy. mdpi.com The hydrophobic tails are sequestered in the micelle's interior, away from the aqueous environment, while the hydrophilic headgroups form the outer shell, interacting with the water molecules. chemicalbook.com

Adsorption Dynamics at Solid-Liquid and Air-Liquid Interfaces.

The adsorption of tetradecylamine hydrochloride at interfaces is a dynamic process influenced by several factors, leading to significant changes in interfacial properties.

Kinetics and Thermodynamics of Adsorption.

The adsorption of amine surfactants at interfaces can be influenced by both kinetic and thermodynamic factors. bioforcenano.com The rate of adsorption can be limited by the diffusion of surfactant molecules to the interface or by the kinetics of the adsorption and desorption processes themselves. bioforcenano.com Studies on similar long-chain amine surfactants, like octadecylamine (B50001) hydrochloride, have shown that the adsorption process on crystal surfaces can be described by kinetic models such as the pseudo-second-order model. hep.com.cn

Thermodynamic analysis of the adsorption of ionizable aromatic compounds on materials like multiwalled carbon nanotubes reveals that the process can be spontaneous and either exothermic or endothermic, depending on the specific interactions. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) provides insight into the spontaneity of the process. researchgate.net For many surfactant systems, the adsorption process is thermodynamically favorable, as indicated by a negative ΔG°. researchgate.netnih.gov The enthalpy (ΔH°) and entropy (ΔS°) of adsorption provide further information on whether the process is driven by energetic or entropic changes. researchgate.net

| System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

|---|---|---|---|---|

| 1-Naphthylamine on MWCNTs | - | Positive (Endothermic) | - | researchgate.net |

| Phenol on MWCNTs | - | Negative (Exothermic) | - | researchgate.net |

| Tetracycline on PZS@rGO | Negative (Spontaneous) | Positive (Endothermic) | Low positive values | nih.govmdpi.com |

Influence of pH and Ionic Strength on Adsorption.

The pH of the aqueous solution plays a crucial role in the adsorption of this compound. mdpi.com The degree of protonation of the amine headgroup is directly dependent on the pH. mdpi.com In acidic solutions (low pH), the amine group is predominantly in its protonated, cationic form (RNH3+), which enhances its electrostatic attraction to negatively charged surfaces. mdpi.comjournalssystem.com As the pH increases towards and beyond the pKa, the proportion of the neutral amine form (RNH2) increases, which can affect the adsorption mechanism. mdpi.com For instance, on negatively charged surfaces like quartz, the adsorption of cationic amine surfactants is primarily driven by electrostatic attraction at pH values below the isoelectric point of the solid. journalssystem.com

Ionic strength, which is the concentration of ions in the solution, also significantly influences adsorption. aip.orgnih.gov An increase in ionic strength can affect the electrical double layer at the interface, potentially leading to increased adsorption of the cationic surfactant. aip.org The presence of counter-ions (like Cl- from the hydrochloride or other salts in the solution) can screen the electrostatic repulsion between the adsorbed cationic headgroups, allowing for a more densely packed adsorbed layer at the interface. aip.orgrsc.org However, the specific type of ion can also have an effect, a phenomenon known as the Hofmeister series, where different ions have varying abilities to influence the structure of the adsorbed layer. acs.orgosti.gov

Surface Free Energy Changes Upon Adsorption.

The adsorption of this compound at an interface leads to a reduction in the surface free energy. tandfonline.com This is the primary driving force for the accumulation of surfactant molecules at the interface. acs.org The change in surface free energy can be quantified by measuring the reduction in surface tension of a liquid or the change in the contact angle of a liquid on a solid surface. tandfonline.com For example, the adsorption of aliphatic amine hydrochlorides on a quartz surface has been shown to cause a considerable reduction in the polar component of the surface free energy of the quartz/water film system. tandfonline.com This change makes the initially hydrophilic quartz surface more hydrophobic, similar to paraffin. tandfonline.com The extent of this change is dependent on the concentration of the surfactant in the aqueous solution. tandfonline.com

Self-Assembly Processes and Aggregate Formation in Solution

This compound, as a cationic surfactant, exhibits a fascinating and complex behavior in aqueous solutions, spontaneously organizing into a variety of structured aggregates. This self-assembly is a thermodynamically driven process governed by the amphiphilic nature of the molecule, which possesses a long, hydrophobic tetradecyl tail and a hydrophilic amine hydrochloride head group. The interplay of hydrophobic interactions, electrostatic forces, and geometric packing constraints dictates the morphology of the resulting supramolecular structures.

Micellization and Critical Micelle Concentration Studies

In aqueous solutions, this compound monomers exist in equilibrium with spherical aggregates known as micelles above a specific concentration, the critical micelle concentration (CMC). nih.gov The formation of micelles is a cooperative process driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water molecules. The hydrophilic head groups remain exposed to the aqueous environment, forming the outer shell of the micelle.

The CMC is a fundamental property of a surfactant and is influenced by various factors, including the structure of the surfactant, temperature, and the presence of additives. researchgate.net Studies on the electrophoretic mobility of this compound micelles have provided insights into their surface charge characteristics. acs.org The CMC can be determined using various experimental techniques, such as conductivity measurements, surface tension measurements, and fluorescence spectroscopy. researchgate.net For instance, conductivity measurements can detect the abrupt change in the solution's conductivity that occurs at the CMC due to the association of counterions with the newly formed micelles.

Research has shown that the CMC of surfactants can be significantly affected by the presence of organic cosolvents. researchgate.net For example, the addition of substances like dioxane or urea (B33335) can alter the solvent properties and influence the thermodynamics of micellization. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Related Surfactants

| Surfactant System | Method | Temperature (°C) | CMC (mM) | Reference |

| N,N-dimethyl tetradecylamine N-oxide (DMTAO) in 0.1 M urea | Conductivity | 25 | Not specified | researchgate.net |

| Hexamethylene-1,6-bis(tetradecyldimethylammonium bromide) in aqueous dioxane | Conductivity & Fluorescence | 30.15 | Varies with dioxane concentration | researchgate.net |

Formation of Vesicles and Other Structured Aggregates

Under certain conditions, such as changes in concentration or in the presence of other amphiphilic molecules, this compound can form more complex, non-spherical aggregates like vesicles. mdpi.comresearchgate.netresearchgate.net Vesicles are enclosed bilayer structures with an aqueous core, making them of great interest for various applications.

The formation of vesicles from single-tailed surfactants like this compound is not as common as from double-tailed lipids but can be induced. For instance, a study demonstrated the in-situ formation of a single-tailed responsive surfactant by mixing an aldehyde-functionalized imidazolium (B1220033) cation with tetradecylamine. mdpi.comresearchgate.net This system showed a spontaneous transition from micelles to vesicles and even hydrogels with increasing concentration. mdpi.comresearchgate.net The formation of these vesicles was confirmed by cryogenic transmission electron microscopy (Cryo-TEM). mdpi.comresearchgate.net

Furthermore, vesicles can be formed in systems containing oppositely charged surfactants. researchgate.net The electrostatic attraction between the cationic head group of this compound and an anionic surfactant can lead to the formation of catanionic vesicles. The mixing of octadecanoic acid and octadecylamine at an acidic pH, for example, leads to the protonation of the amine and subsequent vesicle formation. mdpi.com These vesicles can encapsulate other molecules, a property confirmed through techniques like the encapsulation of bromophenol blue. acs.org

Influence of Environmental Parameters on Self-Assembled Architectures

The self-assembly of this compound is highly sensitive to environmental parameters such as pH, temperature, and ionic strength. aip.orgcardiff.ac.uk These parameters can significantly alter the balance of forces governing aggregate formation, leading to transitions between different supramolecular structures.

pH: The pH of the solution plays a crucial role, particularly for amine-based surfactants. aip.org At low pH, the amine group of tetradecylamine is protonated (-NH3+), making the head group more hydrophilic and promoting the formation of conventional micelles. aip.org As the pH increases, the deprotonation of the amine group reduces its charge and hydrophilicity, which can influence the packing of the surfactant molecules and potentially lead to the formation of different aggregate structures. aip.org Studies on similar long-chain alkyl diamine surfactants have shown that pH affects the molecular organization at interfaces. aip.org

Temperature: Temperature can influence both the CMC and the type of aggregate formed. researchgate.netcardiff.ac.uk For some surfactant systems, an increase in temperature can lead to an increase in the CMC. researchgate.net Temperature can also affect the solubility of the surfactant and the hydrophobic interactions, potentially inducing transitions from micelles to other structures like vesicles or even causing phase separation.

Ionic Strength: The addition of salt to a solution of ionic surfactants generally lowers the CMC. The added electrolytes screen the electrostatic repulsion between the charged head groups, allowing the surfactant molecules to pack more closely and form micelles at lower concentrations. cardiff.ac.uk The type of counterion can also have an effect on the self-assembly behavior.

Applications of Tetradecylamine Hydrochloride in Advanced Materials Science

Role in Catalysis and Catalytic System Design

The molecular architecture of tetradecylamine (B48621) hydrochloride makes it an effective tool in the design and synthesis of high-performance heterogeneous catalysts. Its role extends from guiding the formation of catalyst structures to modulating their microstructural properties and active sites.

In surfactant-assisted synthesis, tetradecylamine (TDA), the amine form of the hydrochloride salt, acts as a template or scaffold around which catalyst precursors can assemble. This method offers a significant advantage over conventional techniques like impregnation by providing greater control over the final catalyst architecture. researchgate.net For instance, in the preparation of nickel-molybdenum (B8610338) sulfide (B99878) (NiMoS) hydrodesulfurization catalysts, TDA can induce the co-assembly of molybdenum (Mo) and aluminum (Al) precursors. researchgate.net This process facilitates improved dispersion of the active metal (Mo), weakens the interactions between the metal and the alumina (B75360) support, and promotes the formation of a greater number of catalytically active NiMoS phases. researchgate.net The use of surfactants in catalyst synthesis is a versatile strategy, with other examples including the use of cetyltrimethylammonium bromide (CTAB) to create catalysts with controlled hydrophobicity and acidity. rsc.org Complex-surfactant-assisted hydrothermal reduction is another approach where surfactants help guide the formation of specific nanostructures, such as copper nanowires. researchgate.net

Tetradecylamine plays a crucial role in tailoring the specific microstructure of catalysts, which is critical for their activity and selectivity. By varying the concentration of TDA relative to the metal precursors, it is possible to precisely control the morphology of the resulting catalyst. In the synthesis of NiMoS/Al2O3 catalysts, modulating the TDA/Mo molar ratio allows for the optimization of the NiMoS phase microstructure. researchgate.net This control influences the exposure of different active sites. Specifically, research has established a direct correlation between the catalyst's microstructure and its function; sulfur vacancies at the corners of the NiMoS structure are linked to the direct desulfurization pathway, while vacancies at the edge sites are associated with a hydrogenation pathway. researchgate.net This ability to selectively engineer specific types of active sites by adjusting the surfactant concentration provides a clear method for designing catalysts with desired functionalities for specific chemical transformations. researchgate.net

The practical value of using tetradecylamine in catalyst synthesis is demonstrated by the enhanced performance of these materials in industrially relevant reactions. A key example is the hydrodesulfurization (HDS) of crude oil, a critical process for removing sulfur compounds that are environmental pollutants. chemreg.netchemicalfootprint.org Catalysts prepared using a TDA-assisted assembly method have shown significantly superior performance in the HDS of 4,6-dimethylbenzothiophene (4,6-DMDBT), a particularly refractory sulfur compound found in diesel fuel. researchgate.net As detailed in the table below, a NiMoS/Al2O3 catalyst synthesized with an optimal TDA/Mo ratio exhibited a near-complete desulfurization of 99.5%. researchgate.net This high efficiency is attributed to the optimized microstructure, which features a high concentration of both corner and edge sulfur vacancies, enhancing the catalyst's ability to break C-S bonds through different reaction pathways. researchgate.net

| Catalyst ID | TDA/Mo Molar Ratio | Reaction Rate Constant (x 10⁻⁷ mol·g⁻¹·s⁻¹) | Desulfurization Ratio (%) |

|---|---|---|---|

| NiTMo-2.0/Al₂O₃ | 2.0 | 5.89 | 99.5 |

Nanomaterial Synthesis and Functionalization

Beyond catalysis, the properties of tetradecylamine hydrochloride are exploited in the broader field of nanomaterials, particularly in directing the synthesis of inorganic nanoparticles and in the surface modification of various nanostructures.

Template-directed synthesis is a powerful method for fabricating nanomaterials with precise control over their dimensions and morphology. researchgate.netescholarship.orgresearchgate.net Long-chain amines, such as tetradecylamine and the structurally similar hexadecylamine (B48584) (HDA), serve as effective soft templates or structure-directing agents. nih.gov For example, HDA has been used to direct the coating of various nanoparticles with mesoporous titanium dioxide (TiO₂) nanoshells. nih.gov In this process, the amine surfactants first adsorb onto the surface of the core nanoparticle. When the TiO₂ precursor is introduced, the amine groups of the HDA molecules interact with the forming titania, guiding its deposition into a shell around the core. Simultaneously, the long hydrophobic chains of the HDA molecules self-assemble into micellar structures that create pores within the TiO₂ shell. nih.gov This cooperative assembly approach allows for detailed control over the shell's thickness and porosity. nih.gov Similarly, amines like octadecylamine (B50001) (ODA) have been used as phase transfer agents and capping layers in the synthesis of gold nanoparticles (AuNPs). biomedres.us

| Amine | Nanoparticle System | Role of Amine | Reference |

|---|---|---|---|

| Hexadecylamine (HDA) | Mesoporous TiO₂ Nanoshells | Structure-directing agent for shell formation and pore creation. | nih.gov |

| Octadecylamine (ODA) | Gold Nanoparticles (AuNPs) | Phase transfer agent and surface capping layer. | biomedres.us |

| Tetradecylamine (TDA) | NiMoS/Al₂O₃ Catalysts | Induces assembly of precursors and modulates microstructure. | researchgate.net |

Self-Assembled Systems in Nanotechnology Fabrication

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of bottom-up nanotechnology. kiche.or.kr Long-chain alkylamines, including tetradecylamine, are instrumental in this field. ijrps.com Their ability to form nano-entities like micelles and vesicles in aqueous solutions is fundamental to various applications. ijrps.com

These self-assembled systems serve as templates or scaffolds for the synthesis of nanoparticles with controlled size and morphology. mdpi.comnih.gov For instance, long-chain alkylamines have been successfully employed in the synthesis of noble metal and transition metal dichalcogenide nanomaterials. mdpi.comnih.gov The alkylamine molecules can cap the nanoparticle surface, preventing aggregation and influencing the final shape and dimensions of the nanomaterial. ijrps.commdpi.com This control is crucial for tailoring the optical, electronic, and catalytic properties of the nanoparticles for specific applications. mdpi.com

In a notable application, tetradecylamine has been used to induce the assembly of molybdenum and aluminum precursors to create highly efficient NiMoS/Al2O3 catalysts for hydrodesulfurization. researchgate.net This method leads to improved dispersion of the active metal components and the formation of more active catalytic phases. researchgate.net The ratio of tetradecylamine to the metal precursor is a critical parameter that allows for the fine-tuning of the catalyst's microstructure and, consequently, its performance. researchgate.net

The self-assembly of amphiphilic molecules can also lead to the formation of more complex structures like chiral nanofibers. beilstein-journals.org While not directly involving this compound, studies on similar amphiphilic molecules demonstrate how molecular design and solvent conditions can direct the formation of intricate helical structures, highlighting the potential for creating sophisticated nanoarchitectures. beilstein-journals.org

Corrosion Inhibition Mechanisms and Supramolecular Approaches

This compound is an effective corrosion inhibitor, particularly for protecting metals like steel in acidic environments. allsciencejournal.com Its protective action stems from its ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. mdpi.comderpharmachemica.com

The primary mechanism of corrosion inhibition by this compound involves the formation of a protective film on the metal surface. mdpi.comderpharmachemica.com As a cationic surfactant, the protonated amine group has a strong affinity for the negatively charged metal surface in acidic solutions. This electrostatic attraction facilitates the adsorption of the inhibitor molecules. derpharmachemica.com

The long tetradecyl chain, being hydrophobic, orients itself away from the aqueous corrosive environment, creating a dense, water-repellent monolayer. doi.orgnii.ac.jp This film acts as a physical barrier, preventing corrosive species like chloride ions and hydronium ions from reaching the metal surface and participating in the electrochemical corrosion reactions. mdpi.com The formation of this protective layer has been confirmed by various surface analysis techniques. tandfonline.com Studies on similar long-chain amines, such as octadecylamine, have shown that these films can be very thin, on the order of a monomolecular layer, yet highly effective in repelling water. doi.orgnii.ac.jp

The effectiveness of this compound as a corrosion inhibitor is directly related to its adsorption characteristics on the metal surface. allsciencejournal.com The adsorption process can be understood through adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the inhibitor concentration in the solution and the extent of surface coverage. derpharmachemica.comtandfonline.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for elucidating the inhibition mechanism and quantifying the inhibitor's efficiency. derpharmachemica.com Potentiodynamic polarization studies reveal that long-chain amines like tetradecylamine often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. derpharmachemica.comtandfonline.com

EIS measurements provide insights into the properties of the protective film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration are indicative of the formation of a protective adsorbed layer. derpharmachemica.comscielo.org.mx The Rct value is a measure of the resistance to the corrosion process, while the Cdl is related to the dielectric properties and thickness of the adsorbed film. The inhibition efficiency generally increases with the concentration of the inhibitor, reaching a plateau once a stable protective film is formed. allsciencejournal.comderpharmachemica.com

Table 1: Research Findings on the Corrosion Inhibition of Amines

| Inhibitor | Metal | Corrosive Medium | Key Findings |

|---|---|---|---|

| Tetradecylamine | Mild Steel | 1.0 M HCl | Acts as an excellent inhibitor with efficiency increasing with concentration. allsciencejournal.com |

| Octadecylamine | Mild Steel | 1.0 M HCl | Mixed-type inhibitor; adsorption follows Langmuir isotherm. derpharmachemica.com |

| Schiff bases of 4-methoxybenzyl amine | Mild Steel | 1.0 M HCl | Excellent corrosion protection through surface coverage. tandfonline.com |

A significant advancement in corrosion inhibition is the application of supramolecular chemistry, particularly host-guest complexation. researchgate.netresearchgate.net This approach addresses the limited solubility of some highly effective but hydrophobic corrosion inhibitors, like long-chain amines, in aqueous environments. researchgate.netemerald.com

By encapsulating the hydrophobic inhibitor (the "guest") within a water-soluble macrocyclic host molecule, such as cyclodextrin, a water-soluble supramolecular complex is formed. emerald.commdpi.com This enhances the delivery of the inhibitor to the metal surface. Once at the surface, the inhibitor can be released from the host cavity to form the protective film. doi.org

Research on octadecylamine, a longer-chain analogue of tetradecylamine, has demonstrated the viability of this approach. doi.orgemerald.commdpi.com Supramolecular complexes of octadecylamine with β-cyclodextrin and its derivatives have shown significantly improved corrosion inhibition efficiency in simulated condensate water compared to the free amine. doi.orgemerald.com The formation of these host-guest complexes has been confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. doi.orgemerald.com This strategy offers a promising way to enhance the performance of traditional corrosion inhibitors. emerald.com

The dynamics of inhibitor release from supramolecular complexes and their subsequent assembly on the metal surface are critical for effective corrosion protection. doi.org The release of the guest inhibitor molecule from the host cavity is often driven by a competitive adsorption process. mdpi.com The metal surface, with its high affinity for the inhibitor, can displace the host molecule, allowing the inhibitor to adsorb and form the protective monolayer. mdpi.com

The assembly of the released inhibitor molecules on the surface is a self-organizing process, leading to the formation of a densely packed, hydrophobic film. doi.org The orientation of the adsorbed molecules, with their hydrophobic tails directed away from the surface, is crucial for creating an effective barrier against the corrosive environment. nii.ac.jp Molecular dynamics simulations and quantum chemistry calculations can provide theoretical insights into the adsorption process and the stability of the protective film. mdpi.com These computational methods complement experimental studies by offering a molecular-level understanding of the interactions between the inhibitor, the host molecule, and the metal surface. mdpi.com

Applications in Chemical Separation Technologies

Flotation Chemistry and Mineral Processing

In the realm of mineral processing, tetradecylamine (B48621) hydrochloride is utilized as a collector in froth flotation, a process that separates minerals based on differences in their hydrophobicity. As a cationic collector, it selectively renders specific mineral surfaces hydrophobic, allowing them to attach to air bubbles and be carried to the surface as froth, thus separating them from the hydrophilic gangue minerals.

The efficacy of tetradecylamine hydrochloride as a collector is rooted in its selective adsorption onto negatively charged mineral surfaces. The primary mechanism governing this adsorption is electrostatic interaction between the positively charged ammonium (B1175870) headgroup of the tetradecylammonium ion (R-NH₃⁺) and the anionic sites on the mineral surface.

Quartz (SiO₂): Quartz is a common gangue mineral that exhibits a negative surface charge over a wide pH range. This compound is an effective collector for quartz, adsorbing onto its surface and increasing its hydrophobicity. researchgate.net Studies have shown that the adsorption is prominent within a pH range of 8 to 8.5. researchgate.net At low concentrations, the amine is thought to adsorb via electrostatic interactions, while at higher concentrations, the formation of hemimicelles on the surface can occur, further enhancing its hydrophobicity. scielo.br

Rhodochrosite (MnCO₃): While direct studies on this compound for rhodochrosite flotation are limited, research on similar long-chain amines and modified amine collectors provides strong evidence for its potential application. For instance, a modified collector, 3-tetradecylamine propyl amidoxime, has demonstrated superior collecting performance for rhodochrosite, enabling its separation from quartz and calcite. researchgate.net The adsorption mechanism is expected to be similar, involving the interaction of the cationic amine with the negatively charged surface of rhodochrosite, which has an isoelectric point (IEP) around pH 8.0.

Lepidolite (B1170510) (K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂): Lepidolite, a lithium-bearing mica, is another mineral that can be effectively floated using amine collectors like this compound. Lepidolite carries a negative charge over a broad pH range (approximately 2 to 12), facilitating the electrostatic interaction with cationic collectors. researchgate.net The adsorption of the tetradecylammonium ions increases the surface hydrophobicity of lepidolite, allowing for its separation from other silicate (B1173343) gangue minerals. Research has indicated that optimal flotation of lepidolite with amine collectors occurs in an acidic pH range of 3 to 5. researchgate.net

The performance of this compound as a collector is evaluated by its ability to achieve high recovery of the target mineral while maintaining high selectivity against gangue minerals.

In single mineral flotation systems, tetradecylamine has been shown to be a resilient and efficient collector for quartz. researchgate.net Its performance is highly dependent on factors such as pH and collector concentration. For lepidolite, amine collectors have demonstrated the ability to produce high-grade concentrates with significant lithium recovery. In a study on the Emili deposit in France, flotation with an amine collector on various samples resulted in lepidolite concentrates grading over 4.2% Li₂O with lithium recoveries often exceeding 74.6%. ceon.rs

The following table summarizes the flotation performance of an amine collector for lepidolite from different variability samples.

| Sample ID | Head Grade (% Li₂O) | Concentrate Grade (% Li₂O) | Lithium Recovery (%) |

|---|---|---|---|

| Sample A | 1.15 | 4.3 | 80.1 |

| Sample B | 1.02 | 4.5 | 78.5 |

| Sample C | 0.85 | 4.2 | 74.6 |

| Sample D | 0.98 | 3.9 | 69.6 |

| Sample E | 0.76 | 2.9 | 53.3 |

In mixed mineral systems, the selectivity of the collector is crucial. For instance, in the reverse flotation of phosphate (B84403) ores, tetradecylamine is used to float the quartz gangue away from the valuable apatite. scielo.br Similarly, in lepidolite processing, it is used to separate lepidolite from other silicate minerals like feldspar (B12085585) and quartz. researchgate.net

The performance of this compound can be significantly enhanced through synergistic interactions with other flotation reagents, such as co-collectors and depressants. The use of collector mixtures can lead to improved recovery and selectivity at lower total reagent consumption. scielo.br

For the flotation of quartz, synergistic effects have been observed with mixtures of amine collectors, such as ethermonoamine and etherdiamine. researchgate.net While specific studies detailing the synergistic effects of this compound with co-collectors are not abundant, research on dodecylamine (B51217), a closely related amine, shows that its combination with surfactants like cetyltrimethylammonium bromide (CTAB) or octanol (B41247) can significantly increase quartz recovery compared to using dodecylamine alone. nih.gov The synergistic effect arises from the co-adsorption of the different collector molecules on the mineral surface, which can lead to a more compact and hydrophobic layer.

Depressants are used to selectively inhibit the flotation of certain minerals. In systems where this compound is used, depressants can enhance selectivity. For example, in lepidolite flotation, depressants can be used to suppress the flotation of feldspar and quartz, thereby improving the grade of the lepidolite concentrate. xml-journal.net The interaction between the collector and the depressant is critical; in some cases, the presence of a depressant can negate the synergistic effect observed between mixed collectors. researchgate.net

Mechanistic studies have provided insights into how this compound enhances flotation and achieves selectivity. The primary mechanism is the physical adsorption of the cationic tetradecylammonium ions onto the negatively charged mineral surface through electrostatic attraction. 911metallurgist.com

The process can be described as follows:

Surface Charging: Silicate and carbonate minerals in an aqueous solution develop a surface charge that is pH-dependent. Minerals like quartz and lepidolite are negatively charged over a wide pH range, creating favorable conditions for the adsorption of a cationic collector. researchgate.net911metallurgist.com

Collector Adsorption: The positively charged head of the tetradecylammonium ion electrostatically adsorbs onto the anionic sites of the mineral surface.

Hydrophobicity Induction: The long, non-polar tetradecyl hydrocarbon chain is oriented towards the aqueous phase, transforming the originally hydrophilic mineral surface into a hydrophobic one.

Bubble Attachment: The now hydrophobic mineral particle can attach to air bubbles introduced into the flotation cell and be carried to the surface in the froth.

Selectivity is achieved due to the differences in the surface charge characteristics of the various minerals present in the ore. Minerals with a higher negative surface charge density will preferentially adsorb the cationic collector, leading to their flotation, while minerals with a lower or positive surface charge will remain in the pulp. The pH of the pulp is a critical parameter as it influences the surface charge of the minerals and thus the selectivity of the collector.

Advanced Analytical Separations

Beyond mineral processing, the unique chemical structure of this compound lends itself to applications in advanced analytical separation techniques, particularly in chromatography.

Tetradecylamine has been successfully used to create a novel bonded stationary phase for reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov In this application, 1-tetradecylamine is chemically bonded to a silica (B1680970) gel support. This creates a stationary phase with a C14 alkyl chain, which provides the hydrophobic character necessary for reversed-phase separations. nih.gov

The separation mechanism in RP-HPLC is based on the partitioning of analytes between the non-polar stationary phase and a polar mobile phase. teledynelabs.com Analytes with higher hydrophobicity will interact more strongly with the tetradecylamine-bonded stationary phase and will therefore be retained longer in the column, leading to their separation from less hydrophobic analytes.

A study on a tetradecylamine bonded stationary phase (TABP) demonstrated its effectiveness in separating a variety of acidic, basic, and neutral aromatic compounds with excellent selectivity and peak shape. nih.gov The presence of the amine group in the stationary phase also helps to suppress the unwanted ion-exchange activity of residual silanol (B1196071) groups on the silica surface, which can improve the peak shape of basic analytes. nih.govresearchgate.net

The performance of the tetradecylamine bonded stationary phase in separating basic aromatic compounds is highlighted in the table below.

| Analyte | Asymmetry Factor |

|---|---|

| Aniline | 1.26 |

| p-Toluidine | 1.21 |

| N,N-Dimethylaniline | 1.10 |

Data obtained with a V(methanol):V(water) = 55:45 mobile phase. An asymmetry factor closer to 1 indicates a more symmetrical peak shape. nih.gov

This application showcases the versatility of this compound's core chemical structure in creating specialized materials for high-precision analytical separations.

Electrophoretic Separations and Micellar Electrokinetic Chromatography

This compound, as a cationic surfactant, plays a significant role in the field of electrophoretic separation techniques, primarily through its application in Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC). Its functions are twofold: acting as a dynamic modifier of the capillary surface and serving as the primary component of the pseudo-stationary phase in MEKC.

In standard capillary electrophoresis using an uncoated fused-silica capillary, the inner wall possesses a negative charge at neutral to alkaline pH due to the ionization of silanol groups. This charge generates a strong electroosmotic flow (EOF) towards the cathode. This compound, being a cationic surfactant, can be added to the background electrolyte to dynamically modify this surface. The positively charged amine head groups adsorb onto the negatively charged capillary wall, effectively neutralizing or even reversing the surface charge. This modification is crucial for controlling the magnitude and direction of the EOF, which in turn enhances the separation resolution of specific analytes, particularly acidic compounds that might otherwise experience electrostatic repulsion from the capillary wall.

In the context of Micellar Electrokinetic Chromatography (MEKC), a technique that extends the applicability of CE to neutral molecules, this compound can be used as the micelle-forming surfactant. dss.go.th When added to the buffer at a concentration above its critical micelle concentration (CMC), it forms positively charged micelles. These micelles create a pseudo-stationary phase within the capillary. Separation is then achieved based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic core of the this compound micelles. dss.go.th Neutral analytes are separated based on their hydrophobicity, while charged analytes are separated by a combination of their electrophoretic mobility and their partitioning behavior.

Research Findings on Electrophoretic Mobility

Detailed research has been conducted to characterize the fundamental electrophoretic properties of this compound micelles. A key study investigated the electrophoretic mobilities of various alkylamine hydrochloride micelles as a function of their concentration in aqueous solutions. The findings provide specific data on the behavior of these micelles in an electric field, which is fundamental to their application in MEKC.

The electrophoretic mobility of this compound micelles was determined at a standard temperature of 25°C. This research highlights how the length of the alkyl chain influences the mobility of the micelle. The study provides a quantitative basis for understanding and modeling separations that utilize these surfactants. dss.go.thresearchgate.net

The table below presents the research findings on the electrophoretic mobility of this compound micelles compared to other similar alkylamine hydrochlorides at their respective critical micelle concentrations. dss.go.thresearchgate.net

| Compound | Alkyl Chain Length | Electrophoretic Mobility at 25°C (cm²/volt-sec) |

|---|---|---|

| Decylamine hydrochloride | C10 | 3.62 x 10⁻⁴ |

| Dodecylamine hydrochloride | C12 | 4.43 x 10⁻⁴ |

| This compound | C14 | 5.75 x 10⁻⁴ |

Mechanistic Studies and Theoretical Frameworks

Computational Chemistry and Molecular Modeling of Interactions

Computational chemistry and molecular modeling have become indispensable tools for elucidating the complex behaviors of surfactants like tetradecylamine (B48621) hydrochloride at a molecular level. These theoretical approaches provide insights into adsorption phenomena, reactivity, and self-assembly processes that are often difficult to probe experimentally. By simulating the interactions between tetradecylamine hydrochloride and various surfaces or other molecules, researchers can predict and explain macroscopic observations.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the adsorption of molecules onto surfaces and their subsequent reactivity. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on similar long-chain amine hydrochlorides, such as octadecylamine (B50001) hydrochloride (ODA).

DFT calculations have been successfully employed to determine the adsorption energies of collector molecules on mineral surfaces. For instance, in the context of flotation, DFT has been used to calculate the adsorption energies of the octadecylamine cation (ODA+) and water molecules on the crystal surfaces of KCl and NaCl. sci-hub.se These calculations revealed that the adsorption energy of ODA+ on the KCl surface is significantly more negative than on the NaCl surface, indicating a stronger, more favorable interaction. sci-hub.se This selective adsorption is crucial for the separation of these salts via flotation, a process where ODA is a common collector. sci-hub.se

The calculated adsorption energies for the ODA+/KCl, ODA+/NaCl, H2O/KCl, and H2O/NaCl systems demonstrate the utility of DFT in predicting surface interactions. The sequence of adsorption energies indicated that the interaction between the amine cation and the KCl surface was the strongest among the systems studied. sci-hub.se Such computational approaches are valuable for understanding the fundamental forces driving the adsorption of alkylamine hydrochlorides at solid-liquid interfaces. The insights gained from these studies on analogous systems can be extrapolated to understand the adsorption and reactivity of this compound on various substrates.

Table 1: Adsorption Energies Calculated by DFT for Octadecylamine (ODA+) and Water on KCl and NaCl Surfaces

| System | Adsorption Energy (eV) |

|---|---|

| ODA+ on KCl | More Negative |

| ODA+ on NaCl | Less Negative |

| H2O on KCl | Less Negative |

| H2O on NaCl | Intermediate |

Data derived from studies on octadecylamine hydrochloride, a chemical analogue of this compound. sci-hub.se

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. This technique is particularly well-suited for investigating the dynamic processes of surfactant self-assembly and interfacial phenomena. MD simulations can provide detailed information on the formation of micelles, bilayers, and other aggregates, as well as the behavior of surfactant molecules at interfaces. nih.gov166.62.7

The self-assembly of long-chain alkylamines, such as tetradecylamine, has been studied using techniques like atomic force microscopy (AFM), and the kinetic effects observed can be further elucidated with MD simulations. For example, the self-assembly of tetradecylamine on mica surfaces has been shown to be a slower process compared to longer-chain amines like octadecylamine. unt.edu MD simulations can model the molecular interactions that govern this kinetic behavior, including the role of the alkyl chain length in the organization of the molecules into self-assembled monolayers (SAMs). unt.edu

Simulations of surfactant systems often reveal a multi-stage self-assembly process. This typically begins with the rapid aggregation of monomers into small, disordered clusters, followed by a ripening process where larger aggregates grow at the expense of smaller ones. nih.gov A final, slower stage may involve the collision and fusion of larger micelles. nih.gov These simulations can also provide insights into the structure of the resulting aggregates, such as their shape, the area per headgroup, and the degree of counterion binding. nih.gov For this compound, MD simulations could be used to model its aggregation into micelles in aqueous solution and its adsorption at various interfaces, providing a molecular-level understanding of its surfactant properties.

Quantum chemical calculations, which encompass a variety of methods including DFT, are used to study the fundamental interactions between molecules. These calculations can provide detailed information about the nature of chemical bonds, intermolecular forces, and the electronic properties of molecules. For this compound, quantum chemical calculations can be used to understand the interactions between the ammonium (B1175870) headgroup, the chloride counterion, and solvent molecules, as well as the interactions with a substrate surface.

Spectroscopic and Diffraction Techniques for Structural and Interfacial Elucidation

Spectroscopic and diffraction techniques are experimental methods that provide information about the structure and composition of materials at a molecular and atomic level. These techniques are essential for characterizing the behavior of this compound, both in bulk and at interfaces.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying the functional groups present in a molecule and for studying how these groups are affected by adsorption onto a surface. scispace.com

The FTIR spectrum of tetradecylamine would show characteristic peaks corresponding to the vibrations of its various chemical bonds. For example, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the long alkyl chain would be observed around 2850-2960 cm⁻¹. Upon adsorption of this compound onto a surface, the positions and intensities of these peaks can shift, providing information about the nature of the interaction between the molecule and the surface. For instance, the formation of hydrogen bonds between the ammonium headgroup and a substrate would lead to a broadening and shifting of the N-H stretching bands. researchgate.netmdpi.com

Table 2: Characteristic FTIR Absorption Bands for Alkylamines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Alkyl) | Symmetric & Asymmetric Stretch | 2850 - 2960 |

| N-H (Amine) | Scissoring | 1590 - 1650 |

| C-H (Alkyl) | Bending | 1370 - 1470 |

These are general ranges and can vary based on the specific molecular environment. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for studying the surface chemistry of materials and for analyzing the composition of adsorbed molecular layers. nih.gov

When a surface is treated with this compound, XPS can be used to confirm the presence of the adsorbate and to determine its chemical state. The XPS spectrum would show peaks corresponding to the core-level electrons of the elements present, namely carbon, nitrogen, and chlorine. The high-resolution spectrum of the N 1s region would be of particular interest. For a primary amine, a single peak is expected. d-nb.info However, upon protonation to form the ammonium salt, this peak would shift to a higher binding energy, confirming the presence of the tetradecylammonium cation on the surface.

The C 1s spectrum would be dominated by a peak corresponding to the hydrocarbon chain. The relative atomic concentrations of carbon, nitrogen, and chlorine on the surface can be determined from the areas of their respective XPS peaks, providing quantitative information about the surface coverage of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Supramolecular Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and aggregation behavior of molecules in solution. For an amphiphilic molecule like this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the conformation of the alkyl chain and the environment of the headgroup.

In solution, NMR is instrumental in studying the formation of supramolecular structures such as micelles. The concentration at which these structures begin to form, known as the critical micelle concentration (CMC), can be determined by monitoring changes in the chemical shifts of protons along the alkyl chain. Protons closer to the ammonium headgroup experience a different chemical environment compared to those in the hydrophobic tail, and these environments change distinctly upon aggregation. Signal broadening is another indicator of micelle formation, as the slower tumbling of the large micellar assembly in solution leads to shorter relaxation times and broader resonance peaks.

Furthermore, advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed to measure the diffusion coefficients of species in solution. In a solution of this compound, the DOSY spectrum would show a significant decrease in the diffusion coefficient above the CMC, corresponding to the formation of larger, slower-moving micellar aggregates compared to the individual monomeric surfactant molecules.

Sum Frequency Generation (SFG) Spectroscopy for Interfacial Structure

Sum Frequency Generation (SFG) spectroscopy is a surface-specific vibrational spectroscopy technique ideal for probing the molecular structure and orientation at interfaces. mdpi.comrsc.org As a second-order nonlinear optical process, SFG is forbidden in centrosymmetric media (like bulk liquids) but is highly sensitive to the symmetry breaking that occurs at an interface. mdpi.com This makes it an exceptional tool for studying the adsorption and self-assembly of this compound at interfaces such as air/water or solid/liquid. mdpi.com

By analyzing the vibrational spectra of the alkyl chain of this compound, specifically the C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups, SFG can provide quantitative information about the orientation and conformational order of the adsorbed molecules. mdpi.com For instance, the relative intensities of the symmetric and asymmetric C-H stretching peaks can be used to determine the average tilt angle of the alkyl chains with respect to the surface normal. A well-ordered, all-trans alkyl chain configuration, typical of a densely packed monolayer, will produce a distinct SFG spectrum. In contrast, a disordered or "gauche" conformation results in weaker or different spectral features. mdpi.com This technique is crucial for understanding how this compound forms protective films in applications like corrosion inhibition or functions as a collector in mineral flotation. aps.orgillinois.edu

Atomic Force Microscopy (AFM) for Surface Morphology and Adsorption Layers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and characterize surfaces at the nanoscale. mdpi.commdpi.com It is particularly useful for studying the adsorption and film-forming properties of surfactants like this compound on various substrates. ampp.orgresearchgate.net

In imaging mode, AFM can provide detailed topographical information about the adsorbed layer of this compound on a surface, such as mica or steel. ampp.orgresearchgate.net Researchers can visualize the initial stages of adsorption, the growth of molecular aggregates, and the formation of complete monolayers or bilayers. ampp.orgresearchgate.net The structure of the adsorbed film, including its uniformity, thickness, and the presence of defects, can be directly observed. ampp.org For example, studies on similar long-chain amine inhibitors have shown that below the CMC, a monolayer tends to form, while above the CMC, a more complex bilayer structure can develop. ampp.org

In addition to imaging, AFM can be operated in force spectroscopy mode to measure the interaction forces between the AFM tip and the inhibitor-coated surface. mdpi.com This allows for the quantification of properties like adhesion force and the mechanical stability of the adsorbed film, providing insights into the strength of the bond between the inhibitor and the substrate. researchgate.net

X-ray Diffraction (XRD) for Supramolecular Complex Characterization

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. researchpublish.com For this compound, powder XRD can be used to identify its crystalline phase, determine unit cell dimensions, and provide information on the packing of the molecules in the solid state. jocpr.comspuvvn.edu

When this compound forms supramolecular complexes with other molecules (e.g., host-guest complexes or co-crystals), XRD is essential for characterizing the resulting structure. spuvvn.edunih.gov Single-crystal XRD, if suitable crystals can be grown, can provide a precise three-dimensional map of the atomic positions within the complex. This reveals detailed information about intermolecular interactions, such as hydrogen bonding between the ammonium headgroup and a host molecule, and van der Waals interactions governing the packing of the alkyl chains. researchgate.net Such structural details are fundamental to understanding the principles of molecular recognition and the rational design of new functional supramolecular materials. researchgate.net

Electrochemistry and Surface Potential Measurements

Electrochemical techniques are vital for characterizing the interfacial behavior of this compound, particularly its role in modifying surface properties and inhibiting corrosion. These methods probe the electrical double layer that forms at the electrode-electrolyte interface and can quantify changes in surface charge and potential upon the adsorption of charged surfactant molecules. mdpi.comresearchgate.net

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential is a measure of the effective electric charge on the surface of a particle or a solid substrate immersed in a liquid. It is a critical parameter for understanding the stability of colloidal dispersions and the adsorption of charged species at interfaces.

When this compound is introduced into an aqueous system, the tetradecylammonium cations (C₁₄H₂₉NH₃⁺) can adsorb onto negatively charged surfaces through electrostatic attraction. This adsorption neutralizes the initial negative charge and, at sufficient concentrations, can lead to a charge reversal, resulting in a net positive surface charge. Zeta potential measurements directly quantify this change. For instance, a substrate like silica (B1680970), which is negatively charged at neutral pH, will exhibit a progressively less negative, and eventually positive, zeta potential as the concentration of this compound is increased. This technique is widely used to optimize processes like mineral flotation, where the selective adsorption of surfactants is used to modify the surface properties of mineral particles. nih.govresearchgate.net

Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy for Corrosion Inhibition

This compound is an effective corrosion inhibitor for metals like steel in acidic environments. Its efficacy is evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. nih.gov

Potentiodynamic Polarization

This technique involves scanning the potential of a metal electrode and measuring the resulting current. nih.gov The data is plotted as a Tafel plot (log |current density| vs. potential). From this plot, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined. ekb.eg The addition of an effective inhibitor like this compound causes a significant decrease in icorr, which is directly proportional to the corrosion rate. researchgate.net The shift in Ecorr indicates the type of inhibition; a significant shift in the anodic or cathodic direction suggests anodic or cathodic control, respectively, while a minimal shift indicates a mixed-type inhibitor that affects both reactions. ekb.eg

Table 1: Example Potentiodynamic Polarization Data for Carbon Steel in 1 M HCl

| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -480 | 1050 | - |

| 50 ppm | -495 | 150 | 85.7 |

| 100 ppm | -505 | 85 | 91.9 |

| 200 ppm | -510 | 45 | 95.7 |

Note: Data are representative examples based on typical findings for amine-based inhibitors and are for illustrative purposes.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. researchgate.net It involves applying a small amplitude AC potential signal at various frequencies and measuring the impedance response. nasa.govresearchgate.net The data is often presented as a Nyquist plot (imaginary vs. real impedance).

For a corroding metal, the Nyquist plot typically shows a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct), which is inversely related to the corrosion rate. Upon addition of this compound, the inhibitor molecules adsorb on the surface, increasing the resistance to charge transfer across the interface. This results in a much larger semicircle diameter (higher Rct). nih.gov Simultaneously, the adsorption of the organic layer displaces water molecules and decreases the dielectric constant at the interface, leading to a decrease in the double-layer capacitance (Cdl). nih.gov The inhibition efficiency can be calculated from the Rct values with and without the inhibitor.

Table 2: Example EIS Data for Carbon Steel in 1 M HCl

| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 55 | 120 | - |

| 50 ppm | 450 | 45 | 87.8 |

| 100 ppm | 820 | 32 | 93.3 |

| 200 ppm | 1550 | 25 | 96.5 |

Note: Data are representative examples based on typical findings for amine-based inhibitors and are for illustrative purposes.

Emerging Research Frontiers and Future Perspectives

Novel Derivatizations and Functionalization Strategies of Tetradecylamine (B48621) Hydrochloride

The chemical reactivity of the primary amine group in tetradecylamine, readily available from its hydrochloride salt, is the foundation for numerous derivatization and functionalization strategies. These modifications are designed to covalently link the long alkyl chain of tetradecylamine to other molecules or surfaces, thereby imparting its hydrophobic characteristics or enabling its role as a spacer or linker.

Research has demonstrated the use of various reagents to create novel derivatives for analytical and preparative purposes. For instance, in high-performance liquid chromatography (HPLC), tetradecylamine can be derivatized with 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) to facilitate fluorescence detection. researchgate.net This method allows for the sensitive and simultaneous determination of trace amounts of alkyl amines in complex samples like continental and marine aerosols. researchgate.net The derivatization process enhances chromatographic separation and detection sensitivity. researchgate.net

Functionalization strategies are also central to materials science. The amine group can react with N-hydroxysuccinimide (NHS) esters, which are common intermediates for attaching molecules to surfaces or creating more complex structures. google.commdpi.com This approach has been used to functionalize monoliths for reversed-phase chromatography by attaching various alkylamine ligands to a precursor monolith. mdpi.com Similarly, the amine can be used to modify the surface of nanomaterials. For example, while studies have focused on octadecylamine (B50001), the same principles apply to tetradecylamine for functionalizing nanodiamonds to enhance their fluorescence properties for bioimaging. mdpi.com These covalent functionalization methods are robust and allow for precise control over the final properties of the material. mums.ac.ir

Table 7.1: Summary of Derivatization and Functionalization Strategies.

Integration into Multi-component and Hybrid Systems for Enhanced Performance

Tetradecylamine hydrochloride is increasingly being used as a critical component in the fabrication of multi-component and hybrid materials, where it acts as a structure-directing agent, surfactant, or surface ligand. Its amphiphilic nature, combining a polar head group with a long nonpolar tail, allows it to organize and bridge inorganic and organic components at the nanoscale.

A notable application is in the synthesis of advanced catalysts. Researchers have used tetradecylamine to induce the assembly of molybdenum (Mo) and aluminum (Al) precursors, leading to the formation of highly efficient alumina-supported Ni-Mo hydrodesulfurization (HDS) catalysts. researchgate.net This assembly method resulted in improved molybdenum dispersion, weaker metal-support interactions, and the formation of more active NiMoS phases compared to conventional impregnation methods. researchgate.net

In the field of nanomaterials, this compound is used to prepare novel organoclays. Through a cation-exchange process, the tetradecylammonium ion can be intercalated into the layers of clays (B1170129) like sodium montmorillonite. epitoanyag.org.hu This modification renders the clay surface hydrophobic, improving its compatibility with polymers for the creation of polymer-clay nanocomposites for various industrial and medical applications. epitoanyag.org.hu The incorporation of the alkylammonium ion increases the basal spacing of the clay, which is a key factor for successful nanocomposite formation. epitoanyag.org.hu

Furthermore, long-chain alkylamines are essential in the self-assembly of nanocrystals into ordered superlattices. acs.org These multi-component systems, which can combine different types of nanocrystals like perovskites and metal oxides, exhibit collective properties and programmed functionalities that arise from the synergistic interactions between the constituent building blocks. acs.org this compound, as a source for the ligand, plays a crucial role in controlling the particle spacing and assembly process.

Table 7.2: Examples of this compound in Multi-component and Hybrid Systems.

Exploration in Sustainable Chemical Technologies and Environmental Applications

The properties of this compound are being explored in the context of sustainable "green" technologies and environmental remediation. Its surfactant capabilities and ability to modify surfaces are particularly valuable in these areas.

One significant environmental application is in oil-water separation. Researchers have developed a melamine (B1676169) sponge functionalized with tetradecylamine-MXene for the effective separation of oil from water. researchgate.net The long alkyl chain of tetradecylamine imparts the necessary hydrophobicity to the sponge, allowing for selective oil adsorption. researchgate.net This approach is part of a broader strategy of creating materials with special wettability for environmental applications, which can also include mitigating biofouling on surfaces. acs.org

Corrosion inhibition is another area where tetradecylamine demonstrates its utility in promoting sustainability by extending the life of metal infrastructure. solubilityofthings.com Its long alkyl chain allows it to form a protective, hydrophobic layer on metal surfaces, preventing oxidation and degradation. solubilityofthings.com Furthermore, as a fatty amine, tetradecylamine has the potential for greater biodegradability compared to many synthetic alternatives, which is an advantageous characteristic for compounds used in large-scale industrial formulations. solubilityofthings.com

Table 7.3: Sustainable and Environmental Applications.

Interdisciplinary Connections with Advanced Materials Engineering and Green Chemistry

The emerging applications of this compound highlight its role as a bridge between different scientific disciplines, particularly advanced materials engineering and green chemistry.

In advanced materials engineering , the compound is a key nanobuilding block. acs.org It is instrumental in the bottom-up construction of complex, textured materials. For example, its interaction with niobium or tantalum alkoxides can yield hexagonal mesophases, which are precursors to mesoporous oxides with highly controlled pore structures. acs.org These materials have widespread applications in catalysis, adsorption, and separation. acs.org Its use in modifying nanocellulose to reinforce polymer composites further illustrates its contribution to creating next-generation materials with enhanced properties. wiley.com

From a green chemistry perspective, this compound is relevant to several core principles. Its use in mechanochemistry, where mechanical force rather than bulk solvent is used to drive reactions, represents a significant step toward more sustainable synthesis. rsc.org A study on a one-pot, two-step procedure by ball-milling for synthesizing bis-sulfoxypentanamides reported a 62% yield for the derivative made with tetradecylamine, showcasing its compatibility with solvent-free reaction conditions. rsc.org The use of tetradecylamine as a surfactant and emulsifier in various formulations can also align with green chemistry goals, especially when it replaces less biodegradable or more toxic alternatives. solubilityofthings.com The development of more efficient catalysts using tetradecylamine researchgate.net directly contributes to the green chemistry principle of catalysis, which aims to increase reaction efficiency and reduce energy consumption and waste.

Table 7.4: Interdisciplinary Connections of this compound.

Q & A

Q. What are the key physicochemical properties of tetradecylamine hydrochloride relevant to its experimental applications?

this compound (CAS 217-950-9) is a quaternary ammonium compound with the molecular formula C₁₄H₃₂ClN. Key properties include its solubility in polar solvents, hygroscopic nature, and critical micelle concentration (CMC). Hoyer and Greenfield (1957) reported a CMC of ~0.8–1.2 mM in aqueous solutions at 25°C, determined via surface tension measurements . Its amphiphilic structure enables applications in micelle formation and surface adsorption studies.

Q. What handling precautions are critical for this compound in laboratory settings?